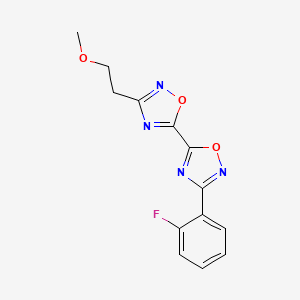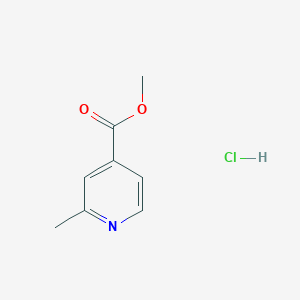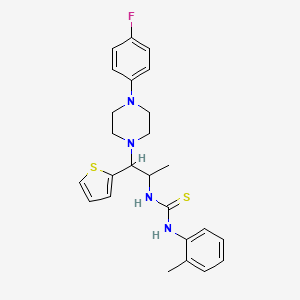
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole, also known as FOXO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOXO is a heterocyclic compound that contains two oxadiazole rings and a fluorophenyl group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole involves the interaction of the fluorophenyl group with ROS, leading to the formation of a fluorescent product. This allows for the visualization and quantification of ROS in biological systems.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer research. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole is its selectivity for ROS detection in live cells. This makes it a valuable tool for studying the role of ROS in biological processes. However, one limitation of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole is its relatively low fluorescence intensity, which may limit its sensitivity in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole. One area of research involves the development of more sensitive fluorescent probes for the detection of ROS. Additionally, 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole may be used in the development of new therapies for the treatment of diseases such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole, and to determine its potential as a tool for scientific research.
Métodos De Síntesis
The synthesis of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole involves the reaction of 2-fluorobenzonitrile with 2-methoxyethylamine, followed by cyclization with hydrazine hydrate and acetic anhydride. The resulting product is then subjected to a final cyclization step to form the bi-1,2,4-oxadiazole ring system.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole has been studied for a variety of scientific research applications. One of the most promising areas of research involves its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are known to play a role in a variety of physiological processes, including aging, cancer, and cardiovascular disease. 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole has been shown to selectively detect ROS in live cells, making it a valuable tool for studying the role of ROS in these processes.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c1-19-7-6-10-15-12(20-17-10)13-16-11(18-21-13)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZABOYFDSZILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)
![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)




![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)
![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)
